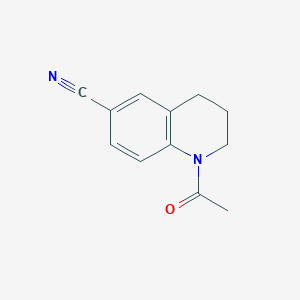

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-acetyl-3,4-dihydro-2H-quinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9(15)14-6-2-3-11-7-10(8-13)4-5-12(11)14/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSBYSBWTAUELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. Structured to provide both foundational knowledge and practical insights, this document delves into the molecular characteristics, synthesis, and spectral signature of this compound, which holds potential as a building block in medicinal chemistry and drug discovery.

Molecular and Physicochemical Profile

This compound, with the CAS Number 851202-94-3, is a derivative of tetrahydroquinoline, a core scaffold found in numerous biologically active compounds. The introduction of an acetyl group at the 1-position and a nitrile group at the 6-position significantly influences its electronic properties and potential for further chemical modification.

Core Structural and Physical Data

| Property | Value | Source |

| CAS Number | 851202-94-3 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% (typically) | [1] |

| Predicted Melting Point | Not available | |

| Predicted Boiling Point | Not available | |

| Predicted Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water. |

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route is outlined below, starting from a commercially available precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed in two key stages: the introduction of the nitrile group onto the tetrahydroquinoline core, followed by the acetylation of the nitrogen atom. A logical precursor would be 6-amino-1,2,3,4-tetrahydroquinoline.

Sources

An In-depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile (CAS No. 851202-94-3), a heterocyclic compound of significant interest to the fields of medicinal chemistry, drug development, and materials science. This document elucidates the chemical properties, synthesis, and characterization of this molecule. Furthermore, it explores its potential applications, drawing upon the established biological activities of the broader tetrahydroquinoline class of compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this promising chemical entity.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1] The unique conformational flexibility and steric arrangement of the tetrahydroquinoline ring system allow for precise interactions with various biological targets. The incorporation of an acetyl group at the 1-position and a nitrile group at the 6-position, as seen in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and potential applications.

The presence of the acetyl group introduces a degree of rotational restriction and potential for hydrogen bonding, while the cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions.[2] These features make this compound a valuable building block in the synthesis of more complex molecules and a candidate for screening in various biological assays.[3]

Physicochemical Properties and Characterization

This compound is a solid at room temperature with a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol .[3][4]

| Property | Value | Source(s) |

| CAS Number | 851202-94-3 | [3][5] |

| Molecular Formula | C12H12N2O | [3][4] |

| Molecular Weight | 200.24 g/mol | [3] |

| Physical State | Solid | [4] |

| Purity | Typically >95% | [3][6] |

| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)C#N | [3] |

| InChI Key | OUSBYSBWTAUELS-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

C≡N (Nitrile): A sharp, medium-intensity band around 2220-2230 cm⁻¹.

-

C=O (Amide): A strong absorption band in the region of 1650-1670 cm⁻¹.

-

C-H (Aromatic): Stretching vibrations typically appear above 3000 cm⁻¹.

-

C-H (Aliphatic): Stretching vibrations are expected in the 2850-2960 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely display distinct signals for the acetyl protons (a singlet around δ 2.2 ppm), the aliphatic protons of the tetrahydroquinoline ring (multiplets between δ 1.8 and 4.0 ppm), and the aromatic protons (in the δ 7.0-8.0 ppm region).

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the nitrile carbon (around δ 118-120 ppm), the amide carbonyl carbon (around δ 170 ppm), the acetyl methyl carbon (around δ 24 ppm), and the various aliphatic and aromatic carbons.

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 200, corresponding to the molecular weight of the compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 1,2,3,4-tetrahydroquinoline-6-carbonitrile. This approach is based on well-established N-acetylation reactions of secondary amines.

Proposed Synthetic Workflow

Sources

molecular structure of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

<_-3a_loading id="spinner" class="loading-spinner"> Please wait while I search for the latest information. This may take a few seconds.

An In-Depth Technical Guide on the Molecular Structure of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the , a heterocyclic compound with significant potential in medicinal chemistry. This document delves into the synthesis, spectroscopic characterization, and three-dimensional conformation of the molecule. The content is tailored for researchers, scientists, and drug development professionals, offering critical insights into its structural features and their implications for rational drug design and development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][3][4] The introduction of an acetyl group at the N-1 position and a carbonitrile group at the C-6 position of the tetrahydroquinoline ring, as in the case of this compound, imparts unique electronic and steric properties. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles, making a detailed understanding of its molecular structure paramount for its development as a therapeutic agent.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the acetylation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile. A common laboratory-scale synthesis involves dissolving 1,2,3,4-tetrahydroquinoline with triethylamine in a solvent like ether, followed by the addition of acetyl chloride.[5] The resulting product can then be purified using standard techniques such as column chromatography.

The definitive elucidation of its molecular structure relies on a combination of powerful analytical techniques.

Spectroscopic Characterization: Deciphering the Molecular Connectivity

Spectroscopic methods are fundamental to confirming the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.[6][7] Characteristic signals will appear for the aromatic protons, the diastereotopic methylene protons of the tetrahydro- portion of the ring, and the singlet for the methyl protons of the acetyl group.[8]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.[9][10] Key resonances will include the carbonyl carbon of the acetyl group, the nitrile carbon, and the distinct signals for the aromatic and aliphatic carbons of the tetrahydroquinoline core.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental formula of the compound.[11][12]

-

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like HCN, which can help in confirming the core structure.[13][14][15][16]

-

-

Infrared (IR) Spectroscopy:

Data Summary: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | [12] |

| Molecular Weight | 200.2365 g/mol | [12] |

| Physical Form | Solid | [12] |

| Purity | 95% | [12] |

| InChI Key | OUSBYSBWTAUELS-UHFFFAOYSA-N | [12] |

Conformational Analysis and 3D Molecular Structure

The non-planar nature of the 1,2,3,4-tetrahydroquinoline ring means it can adopt different conformations. The puckering of this ring, along with the orientation of the acetyl and carbonitrile substituents, defines the molecule's three-dimensional shape.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the most stable conformation of the molecule. These calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's geometry.

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard.[19][20] This technique provides a precise three-dimensional map of the atoms in the crystal lattice. The heterocyclic ring in similar tetrahydroquinoline structures has been observed to adopt a half-chair conformation.[21]

Experimental Workflow for Structural Determination

Caption: A workflow diagram illustrating the key stages in the synthesis and structural elucidation of this compound.

Implications for Drug Discovery and Development

A detailed understanding of the is a critical prerequisite for its advancement as a drug candidate.

Structure-Activity Relationships (SAR)

The three-dimensional arrangement of the molecule dictates its ability to interact with biological targets. The acetyl group can influence solubility and metabolic stability, while the carbonitrile moiety can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. This structural knowledge allows for the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Interaction Model

Caption: A conceptual diagram illustrating the interaction of this compound with a biological target, leading to a pharmacological effect.

Conclusion

The , determined through a synergistic application of synthesis, spectroscopy, and crystallography, provides a foundational understanding for its potential in drug discovery. The insights gained into its chemical properties and three-dimensional conformation are indispensable for guiding future medicinal chemistry efforts. This technical guide serves as a comprehensive resource for scientists dedicated to the development of novel therapeutics based on the versatile tetrahydroquinoline scaffold.

References

- Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). SpringerLink.

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Europe PMC.

- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.

- Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. (n.d.). The Royal Society of Chemistry.

- Zhou, Z., et al. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species...

- Vítek, D., et al. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic...

- Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. (n.d.).

- Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2021). PubMed.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.

- Drugs incorporating tetrahydroquinolines. (n.d.).

- 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... (n.d.).

- Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem.com.

- Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.).

- This compound. (n.d.). CymitQuimica.

- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021).

- 1-acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. (n.d.). PubChemLite.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC - PubMed Central.

- 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4. (n.d.). ChemicalBook.

- X-ray crystal structure of products 25 and 26. (n.d.).

- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). PMC - NIH.

- (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. (2021).

- Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. (n.d.). PMC - NIH.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound [cymitquimica.com]

- 13. chempap.org [chempap.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Tetrahydroquinoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile: Nomenclature, Synthesis, and Significance

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries.[1] As a structural motif present in numerous natural products and pharmacologically active agents, it exhibits a remarkable breadth of biological activities.[1][2] These activities span a wide therapeutic spectrum, including anti-cancer, anti-inflammatory, anti-diabetic, anti-HIV, and neuroprotective effects.[1][3] The versatility of the THQ core allows it to serve as a rigid carrier for various functional groups, enabling fine-tuning of its pharmacodynamic and pharmacokinetic properties. The specific compound under examination, this compound, incorporates key functionalities—an N-acetyl group and a C-6 carbonitrile—that modulate its chemical properties and potential biological interactions. This guide provides a detailed analysis of its formal IUPAC name, a proposed synthetic pathway grounded in established chemical principles, and its characterization.

Part 1: Deconstruction of the IUPAC Name

The formal name, This compound , is derived systematically according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[4] Understanding this name requires a step-by-step deconstruction of its components.

-

Parent Heterocycle: Quinoline The core of the molecule is quinoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.[5][6] The numbering of the quinoline ring system is fixed and starts from the nitrogen atom, proceeding around the pyridine ring first and then the benzene ring. The fusion carbons are not numbered.[7][8]

-

Saturation Level: 1,2,3,4-tetrahydro The prefix "tetrahydro-" indicates the addition of four hydrogen atoms to the parent quinoline structure, saturating a portion of the molecule. The locants "1,2,3,4-" specify that this saturation occurs across positions 1, 2, 3, and 4, effectively reducing the pyridine ring portion of the quinoline system.[9][10] The resulting structure is 1,2,3,4-tetrahydroquinoline.[10]

-

Substituents and Locants:

-

1-Acetyl: An acetyl group (-COCH₃) is attached to the nitrogen atom at position 1. In systematic nomenclature, when an acyl group is attached to a nitrogen atom of a heterocycle, it is denoted with the "N-" or, in this numbered system, the "1-" locant.[11]

-

6-carbonitrile: A carbonitrile group (-C≡N), also known as a cyano group, is attached to the carbon atom at position 6 of the benzene ring portion of the scaffold.

-

The combination of these elements in the prescribed order—substituents with locants, followed by the saturation prefix, and finally the parent heterocycle name—yields the unambiguous IUPAC name: This compound .

Caption: Logical breakdown of the IUPAC name for the target compound.

Part 2: A Validated Synthetic Workflow

The synthesis of this compound can be logically approached via a multi-step sequence starting from a commercially available precursor. The chosen pathway emphasizes robust and well-documented chemical transformations, ensuring high yields and purity. Domino reactions are a common and efficient strategy for synthesizing tetrahydroquinoline cores.[12]

Experimental Protocol

Step 1: Synthesis of 6-Cyano-1,2,3,4-tetrahydroquinoline (Intermediate 2)

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 6-cyanoquinoline (1.0 eq) in ethanol or methanol.

-

Add Platinum(IV) oxide (PtO₂, Adam's catalyst) (0.05 eq).

-

Seal the vessel and purge with nitrogen gas, then pressurize with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-cyano-1,2,3,4-tetrahydroquinoline (Intermediate 2 ), which can be purified by column chromatography if necessary.

-

Step 2: N-Acetylation to Yield this compound (Final Product)

-

Rationale: This step involves the acylation of the secondary amine at the N-1 position. This is a standard and highly efficient amide bond formation reaction. Using acetyl chloride in the presence of a non-nucleophilic base like triethylamine effectively neutralizes the HCl byproduct, driving the reaction to completion.[13]

-

Procedure:

-

Dissolve 6-cyano-1,2,3,4-tetrahydroquinoline (Intermediate 2 ) (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or silica gel column chromatography to afford the final product, This compound .

-

Caption: Proposed two-step synthesis of the target compound.

Part 3: Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes key properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | [14] |

| Molecular Weight | 200.24 g/mol | [14] |

| Appearance | Solid | [14] |

| InChI Key | OUSBYSBWTAUELS-UHFFFAOYSA-N | [14] |

| SMILES | CC(=O)N1CCCC2=C1C=C(C=C2)C#N | - |

| ¹H NMR (Expected) | Signals for acetyl methyl (singlet, ~2.2 ppm), aliphatic protons at C2, C3, C4 (multiplets, ~1.9-3.8 ppm), and aromatic protons (multiplets, ~7.2-7.8 ppm). | - |

| ¹³C NMR (Expected) | Signals for methyl, aliphatic CH₂, aromatic CH, quaternary carbons, amide carbonyl (~169 ppm), and nitrile carbon (~119 ppm). | - |

| IR (Expected) | Characteristic peaks for C≡N stretch (~2220 cm⁻¹), C=O (amide) stretch (~1660 cm⁻¹), and C-H/aromatic C=C stretches.[15][16] | - |

Conclusion

This compound is a molecule whose IUPAC name precisely describes its structure based on established nomenclature rules. Its synthesis is achievable through robust and scalable chemical reactions, building upon the versatile and medicinally significant tetrahydroquinoline scaffold. The presence of the N-acetyl and C-6 carbonitrile groups provides distinct electronic and steric properties, making it an interesting candidate for further investigation in drug discovery programs targeting a range of diseases where THQ derivatives have shown promise.[1][3] This guide provides the foundational chemical knowledge necessary for researchers and scientists to synthesize, identify, and further explore the potential of this compound.

References

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). PharmaTutor. Retrieved January 5, 2026, from [Link]

-

IUPAC nomenclature: Quinolines and Isoquinolines. (2021, July 9). YouTube. Retrieved January 5, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Retrieved January 5, 2026, from [Link]

-

IUPAC NOMENCLATURE OF QUINOLINES AND ISOQUINOLINES. (2020, November 7). YouTube. Retrieved January 5, 2026, from [Link]

-

Marella, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved January 5, 2026, from [Link]

-

Gouda, M. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved January 5, 2026, from [Link]

-

González-Muñoz, D., et al. (2024). Visible-Light-Mediated Synthesis of N-Free Tetrahydroquinolines. ResearchGate. Retrieved January 5, 2026, from [Link]

-

Favre, H. A., & Powell, W. H. (2014). Brief Guide to the Nomenclature of Organic Chemistry. IUPAC. Retrieved January 5, 2026, from [Link]

-

Drugs incorporating tetrahydroquinolines. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Gouda, M. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

-

Quinoline. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Quinoline derivative and their pharmacological & medicinal potential. (2022). Neliti. Retrieved January 5, 2026, from [Link]

-

1-acetyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Retrieved January 5, 2026, from [Link]

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2017). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Danagulyan, G. G., et al. (2009). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Retrieved January 5, 2026, from [Link]

-

Al-Amin, M., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. (2018). SIELC Technologies. Retrieved January 5, 2026, from [Link]

-

Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. iupac.org [iupac.org]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. media.neliti.com [media.neliti.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 10. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. This compound [cymitquimica.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Signature of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectral data (NMR, IR, and MS) for the novel compound 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. In the absence of direct experimental spectra in the public domain, this document leverages established principles of spectroscopy and extensive data from structurally analogous compounds to forecast the characteristic spectral features of the title molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related chemical entities. We will delve into the rationale behind the predicted spectral characteristics, offering insights grounded in the molecular structure and the influence of its constituent functional groups.

Introduction: The Rationale for Predictive Spectroscopy

This compound is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a rigid tetrahydroquinoline scaffold, an electron-withdrawing nitrile group, and an N-acetyl moiety that modulates the electronic properties of the nitrogen atom. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and for monitoring its purity during synthesis and application.

Given the current unavailability of published experimental spectral data for this specific compound, a predictive approach based on established spectroscopic principles and data from closely related analogs is a scientifically rigorous and valuable alternative. This guide will systematically deconstruct the molecule and, by examining the spectral data of similar structures, construct a detailed and reliable forecast of its NMR, IR, and MS spectra.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound dictates its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. The key structural features influencing its spectra are:

-

The 1,2,3,4-Tetrahydroquinoline Core: A partially saturated heterocyclic system.

-

The N-Acetyl Group: An amide functionality that introduces a carbonyl group and a methyl group.

-

The 6-Carbonitrile Group: A strong electron-withdrawing group on the aromatic ring.

The interplay of these groups will be reflected in the chemical shifts and coupling constants in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Figure 1: Structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and acetyl protons. Due to the restricted rotation around the N-C(O) amide bond, some signals, particularly those of the protons at C2 and C4, may appear broadened or as a set of rotameric signals.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale for Prediction |

| H-5 | ~ 7.5 - 7.7 | d | J ≈ 1-2 Hz | Located ortho to the electron-withdrawing CN group, leading to a downfield shift. Small coupling to H-7. |

| H-7 | ~ 7.4 - 7.6 | dd | J ≈ 8-9 Hz, J ≈ 1-2 Hz | Coupled to both H-8 (ortho) and H-5 (meta). |

| H-8 | ~ 7.2 - 7.4 | d | J ≈ 8-9 Hz | Ortho coupling to H-7. |

| H-2 | ~ 3.8 - 4.0 | t | J ≈ 6-7 Hz | Methylene protons adjacent to the nitrogen atom of the amide, deshielded. |

| H-4 | ~ 2.8 - 3.0 | t | J ≈ 6-7 Hz | Methylene protons in the benzylic position. |

| H-3 | ~ 1.9 - 2.1 | m | Methylene protons coupled to both H-2 and H-4. | |

| -COCH₃ | ~ 2.2 - 2.4 | s | Singlet for the acetyl methyl group. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O (Acetyl) | ~ 169 - 171 | Typical chemical shift for an amide carbonyl carbon. |

| C-8a | ~ 138 - 140 | Aromatic quaternary carbon adjacent to nitrogen. |

| C-4a | ~ 128 - 130 | Aromatic quaternary carbon. |

| C-7 | ~ 132 - 134 | Aromatic CH carbon, deshielded by the adjacent nitrile group. |

| C-5 | ~ 129 - 131 | Aromatic CH carbon. |

| C-8 | ~ 125 - 127 | Aromatic CH carbon. |

| C-6 | ~ 105 - 108 | Aromatic quaternary carbon bearing the nitrile group, significantly shielded. |

| C≡N (Nitrile) | ~ 118 - 120 | Characteristic chemical shift for a nitrile carbon. |

| C-2 | ~ 42 - 44 | Aliphatic carbon adjacent to the amide nitrogen. |

| C-4 | ~ 27 - 29 | Aliphatic carbon in the benzylic position. |

| C-3 | ~ 22 - 24 | Aliphatic carbon. |

| -COCH₃ | ~ 24 - 26 | Carbon of the acetyl methyl group. |

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands are given in wavenumbers (cm⁻¹).

| Functional Group | Predicted Absorption Band (cm⁻¹) | Vibrational Mode | Rationale for Prediction |

| C≡N (Nitrile) | ~ 2220 - 2230 | Stretching | A strong, sharp absorption band characteristic of a conjugated nitrile. |

| C=O (Amide) | ~ 1650 - 1670 | Stretching | A strong absorption band for the amide I band. |

| C-H (Aromatic) | ~ 3000 - 3100 | Stretching | Medium to weak bands. |

| C-H (Aliphatic) | ~ 2850 - 2960 | Stretching | Medium to strong bands for the CH₂ and CH₃ groups. |

| C=C (Aromatic) | ~ 1580 - 1610 | Stretching | Medium to strong bands. |

| C-N | ~ 1250 - 1350 | Stretching | Medium intensity band. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predictions are for electron ionization (EI) mass spectrometry.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 200, corresponding to the molecular weight of the compound (C₁₂H₁₂N₂O).

Key Predicted Fragmentation Patterns:

A detailed analysis of the fragmentation pathways is crucial for confirming the structure.

Figure 2: Predicted major fragmentation pathways in EI-MS.

-

Loss of a methyl radical (•CH₃): A peak at m/z = 185 resulting from the loss of the acetyl methyl group.

-

Loss of an acetyl radical (•COCH₃): A significant peak at m/z = 157, corresponding to the cleavage of the N-acetyl group.

-

Retro-Diels-Alder Fragmentation: Loss of ethene (C₂H₄) from the tetrahydroquinoline ring could lead to a fragment at m/z = 172.

-

Further Fragmentation: The fragment at m/z = 157 could further lose HCN to give a fragment at m/z = 130.

Experimental Protocols for Spectral Acquisition (A Best-Practice Approach)

While experimental data is not yet available, the following protocols represent the gold standard for acquiring high-quality spectral data for this type of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Perform 2D experiments such as COSY to establish proton-proton correlations.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

Consider 2D experiments like HSQC and HMBC to establish proton-carbon correlations.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Thin Film: If the sample is soluble, cast a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.

-

ATR: Use a diamond attenuated total reflectance (ATR) accessory for direct analysis of the solid sample.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

GC-MS: If the compound is sufficiently volatile and thermally stable, introduce it via a gas chromatograph (GC) for separation prior to ionization.

-

Direct Infusion: Introduce a dilute solution of the compound directly into the ion source via a syringe pump.

-

-

Ionization Method:

-

Electron Ionization (EI): Use a standard 70 eV electron beam for fragmentation analysis.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Use these softer ionization techniques to enhance the observation of the molecular ion.

-

-

Mass Analysis:

-

Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Conclusion and Future Outlook

This predictive guide provides a comprehensive and scientifically grounded forecast of the NMR, IR, and MS spectral data for this compound. The detailed analysis of expected chemical shifts, absorption bands, and fragmentation patterns offers a robust framework for the identification and characterization of this molecule. It is anticipated that when experimental data becomes available, it will align closely with the predictions outlined in this document. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research, enabling scientists to proceed with informed hypotheses even in the absence of direct experimental evidence.

References

Due to the predictive nature of this guide and the absence of direct experimental data for the target compound, this section will remain unpopulated until such data is published in peer-reviewed literature. The predictions herein are based on fundamental principles of spectroscopy and comparative analysis of known compounds from established chemical databases and scientific journals.

solubility of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile in different solvents

An In-depth Technical Guide Topic: Solubility of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile in Different Solvents

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to drug formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. As direct experimental data for this specific molecule is not widely published, this document focuses on the foundational principles governing its solubility, a predictive analysis based on its molecular structure, and a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering the theoretical framework and practical methodology required to accurately assess and understand the solubility profile of this compound.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution at a given temperature, is a fundamental physicochemical property.[1] For a compound like this compound, which possesses features relevant to medicinal chemistry, understanding its solubility is paramount. Poor solubility can hinder biological screening, complicate formulation, and lead to low or variable bioavailability, ultimately causing the failure of otherwise promising drug candidates.[2][3]

This guide will first deconstruct the molecular structure of the target compound to predict its behavior in various solvent classes. It will then present a robust, step-by-step experimental protocol for determining its thermodynamic (equilibrium) solubility, the "gold standard" for solubility measurement.[4]

Theoretical Principles & Predictive Analysis

The solubility of a solid in a liquid solvent is governed by a thermodynamic balance between two primary energy considerations:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in their crystal lattice.[5][6][7]

-

Solvation Energy: The energy released when solute molecules interact with solvent molecules.[8][9][10]

For dissolution to occur, the energy released during solvation must be sufficient to overcome the crystal lattice energy.[7][8][11] The principle of "like dissolves like" is the guiding heuristic, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[12]

Molecular Structure Analysis of this compound

The structure of this compound contains several functional groups that dictate its overall polarity and potential for intermolecular interactions:

-

Aromatic Ring System: The quinoline core provides a nonpolar, hydrophobic region, suggesting solubility in aromatic or less polar solvents.

-

Tertiary Amide Group (-C(=O)N-): The acetyl group forms a tertiary amide. This group is highly polar and can act as a hydrogen bond acceptor at the carbonyl oxygen.[13][14][15][16] Unlike primary or secondary amides, it cannot donate a hydrogen bond, which may slightly reduce its solubility in highly protic solvents compared to analogues with N-H bonds.

-

Nitrile Group (-C≡N): The carbonitrile group is strongly polar and can also act as a hydrogen bond acceptor via the nitrogen's lone pair.[17][18][19][20][21] This feature enhances solubility in polar solvents.

-

Aliphatic Ring Structure: The tetrahydro- portion of the quinoline ring is aliphatic and nonpolar.

Prediction: Based on this analysis, this compound is a moderately polar molecule. It is predicted to exhibit:

-

High solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar amide and nitrile groups.

-

Moderate solubility in solvents of intermediate polarity such as Acetone, Ethyl Acetate, and Dichloromethane.

-

Low solubility in highly nonpolar solvents like Hexane and Toluene, where the polar functional groups cannot be effectively solvated.

-

Low to moderate solubility in polar protic solvents like water and ethanol. While the amide and nitrile groups can accept hydrogen bonds from water, the significant hydrophobic surface area of the rest of the molecule will limit its aqueous solubility.[19][20]

The logical interplay of these factors is visualized below.

Caption: Factors influencing the solubility of the target compound.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an empirical approach is necessary. The "Shake-Flask" method is the gold-standard for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the ICH.[22][23] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute in the saturated solution.[4][24]

Experimental Workflow

The general workflow for the Shake-Flask method is outlined below.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Lattice energy - Wikipedia [en.wikipedia.org]

- 6. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solvation - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. Mechanism of solute solvent interaction | PPTX [slideshare.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. fiveable.me [fiveable.me]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. webhome.auburn.edu [webhome.auburn.edu]

- 16. Amide - Wikipedia [en.wikipedia.org]

- 17. fiveable.me [fiveable.me]

- 18. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]

- 22. database.ich.org [database.ich.org]

- 23. ema.europa.eu [ema.europa.eu]

- 24. enamine.net [enamine.net]

An In-Depth Technical Guide to the Stability and Storage of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable protocols to ensure the integrity of this compound in a laboratory setting.

Introduction: The Imperative of Stability

This compound is a heterocyclic compound with a structural motif that suggests its potential utility in medicinal chemistry and materials science.[1][2] The presence of a tetrahydroquinoline core, an acetylated amine, and a nitrile group offers multiple avenues for chemical modification and interaction.[1][2] However, these same functional groups can be susceptible to degradation under various environmental conditions.[3][4] Understanding the chemical stability of this molecule is paramount for ensuring the reproducibility of experimental results, the quality of derived data, and the preservation of material for long-term studies.[5][6]

This guide will delve into the predicted degradation pathways based on the molecule's structure, provide best-practice recommendations for storage and handling, and outline a robust strategy for experimental stability assessment through forced degradation studies and the development of a stability-indicating analytical method.

Physicochemical Properties and Structural Analysis

The stability of this compound is intrinsically linked to its chemical structure. A thorough analysis of its functional groups allows for the prediction of potential degradation pathways.

| Functional Group | Potential Instability |

| N-Acetyl Group | Susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile. |

| Tetrahydroquinoline Core | The aromatic portion of the quinoline ring can be susceptible to oxidation and photodegradation, potentially leading to the formation of hydroxylated or ring-opened byproducts.[3] The benzylic-like positions in the tetrahydro portion could also be sites of oxidation. |

| Nitrile Group | Can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid or an amide intermediate. |

Predicted Degradation Pathways

Based on the structural analysis and established principles of organic chemistry, the following degradation pathways are proposed for this compound. These predictions form the basis for designing comprehensive stability studies.

Hydrolytic Degradation

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary site of degradation is likely the N-acetyl group, leading to the formation of acetic acid and 1,2,3,4-tetrahydroquinoline-6-carbonitrile.

-

Base-Catalyzed Hydrolysis: In the presence of a base, the N-acetyl group is also susceptible to hydrolysis. Depending on the strength of the base and the reaction conditions, the nitrile group could also be hydrolyzed to the corresponding carboxylic acid.

Oxidative Degradation

The electron-rich nature of the quinoline ring system makes it a target for oxidation.[3] Common laboratory oxidants, or even atmospheric oxygen over prolonged periods, could lead to the formation of N-oxides or hydroxylated derivatives on the aromatic ring.

Photodegradation

Quinoline and its derivatives are known to be sensitive to light.[3] Exposure to UV or even ambient light could induce photochemical reactions, leading to a complex mixture of degradation products.

Thermal Degradation

While the core structure is relatively stable, high temperatures can accelerate other degradation pathways, particularly oxidation. It is also possible for the compound to undergo decomposition at elevated temperatures.

Below is a graphical representation of the predicted primary degradation pathways.

Caption: Predicted major degradation routes for this compound.

Recommended Storage and Handling

To mitigate the predicted degradation pathways and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended. Some suppliers of similar tetrahydroisoquinolines even recommend freezer storage.[7] | Lower temperatures slow down the rate of all chemical reactions, including hydrolysis and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation from atmospheric oxygen. |

| Light | Protect from light by storing in an amber vial or in a light-proof container. | Prevents photodegradation, a known pathway for quinoline derivatives.[3] |

| Container | Use a tightly sealed container. | Prevents the ingress of moisture, which can facilitate hydrolysis. |

| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. Wear appropriate personal protective equipment (PPE).[8] | Standard safety precaution for handling chemical compounds. |

Strategy for Experimental Stability Assessment

A comprehensive understanding of a compound's stability requires experimental data. A forced degradation study is an essential component of this assessment, as it helps to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6][9]

The following workflow outlines a robust strategy for assessing the stability of this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. fishersci.fi [fishersci.fi]

- 8. fishersci.com [fishersci.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

The Diverse Biological Landscape of Tetrahydroquinolines: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a remarkable breadth of biological activities.[1][2] This technical guide provides an in-depth exploration of the significant therapeutic potential of THQ derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed protocols for their evaluation, and discuss key structure-activity relationships (SAR) to guide future drug design and development efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile THQ scaffold for the discovery of novel therapeutic agents.

Introduction: The Tetrahydroquinoline Scaffold - A Foundation for Therapeutic Innovation

The tetrahydroquinoline moiety is a bicyclic heterocyclic system that serves as a versatile and robust framework for the development of pharmacologically active compounds.[1][2] Its unique conformational flexibility and the ability to present substituents in a defined three-dimensional space allow for precise interactions with a wide array of biological targets. Naturally occurring THQ-containing alkaloids have long been recognized for their potent physiological effects, and synthetic chemists continue to explore the vast chemical space around this scaffold to generate novel drug candidates.[1] The diverse biological activities exhibited by THQ derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore its importance in modern drug discovery.[2][3]

Anticancer Activities of Tetrahydroquinoline Derivatives

The development of novel anticancer agents is a critical area of research, and THQ derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative effects against various cancer cell lines.[3][4] Their mechanisms of action are often multi-faceted, targeting key pathways involved in cancer cell growth, survival, and proliferation.

Induction of Apoptosis

A primary mechanism by which THQ derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2][5] Several studies have demonstrated that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

One key mechanism involves the generation of reactive oxygen species (ROS) within cancer cells. This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. Furthermore, some THQ derivatives have been shown to modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members (like Bcl-2) and upregulating pro-apoptotic members (like Bax), thereby tipping the cellular balance towards cell death.[4][6]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several THQ derivatives have been identified as potent inhibitors of this pathway.[9][10] By targeting key kinases within this cascade, such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and the inhibition of tumor growth.[9][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][12]

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tetrahydroquinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the THQ derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of a cell population treated with a THQ derivative.[3][13]

Materials:

-

Cancer cell line

-

Tetrahydroquinoline derivative

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the THQ derivative at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Antimicrobial Activities of Tetrahydroquinoline Derivatives

The rise of antibiotic-resistant bacteria poses a significant threat to global health. THQ derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[14]

Inhibition of Bacterial DNA Gyrase

A key mechanism of action for the antibacterial effects of some THQ derivatives is the inhibition of bacterial DNA gyrase.[3][9][10][15][16] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. By inhibiting this enzyme, THQ derivatives can disrupt these critical cellular processes, leading to bacterial cell death.[9][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][16]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (MHB) or other suitable broth

-

96-well microtiter plates

-

Tetrahydroquinoline derivative stock solution

-

Bacterial inoculum (standardized to ~5 x 10⁵ CFU/mL)

-

Incubator (37°C)

-

Plate reader (optional, for turbidity measurement)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the THQ derivative in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activities of Tetrahydroquinoline Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. THQ derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some THQ derivatives have been shown to inhibit COX-1 and/or COX-2, thereby reducing prostaglandin production and alleviating inflammation.[1][4][17]

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Some THQ derivatives can inhibit the activation of the NF-κB pathway, thereby suppressing the inflammatory response.[6][12]

Neuroprotective Activities of Tetrahydroquinoline Derivatives

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neurons. THQ derivatives have shown potential as neuroprotective agents by targeting mechanisms involved in neuronal cell death and cognitive decline.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. By inhibiting AChE, THQ derivatives can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling and improving cognitive function.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plate

-

Tetrahydroquinoline derivative

-

Plate reader (412 nm absorbance)

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the THQ derivative in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the THQ derivative at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition. Calculate the IC₅₀ value of the THQ derivative.

Structure-Activity Relationship (SAR) Summary

The biological activity of THQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroquinoline ring. The following table summarizes some general SAR trends observed for different activities.

| Biological Activity | Key Structural Features for Enhanced Activity |

| Anticancer | - Electron-withdrawing groups on the aromatic ring.- Bulky hydrophobic groups at certain positions can enhance cytotoxicity.- Specific substitutions can improve selectivity for cancer cells. |

| Antimicrobial | - Halogen substitutions on the aromatic ring often increase potency.- The presence of a basic nitrogen atom is generally important.- Lipophilicity plays a crucial role in cell penetration. |

| Anti-inflammatory | - Substituents that mimic the structure of natural COX substrates can enhance inhibition.- Specific functional groups can improve selectivity for COX-2 over COX-1.- Groups that can interact with key residues in the NF-κB pathway are beneficial. |

| Neuroprotective | - A basic nitrogen that can be protonated at physiological pH is often required for AChE inhibition.- The length and nature of the linker in dimeric inhibitors are critical for binding to both the catalytic and peripheral anionic sites of AChE. |

Conclusion and Future Directions

Tetrahydroquinoline derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive area of research for medicinal chemists and pharmacologists. Future efforts should focus on the design of more potent and selective THQ derivatives, the elucidation of their detailed mechanisms of action, and the evaluation of their efficacy and safety in preclinical and clinical studies. The continued exploration of the vast chemical space around the tetrahydroquinoline core holds great promise for the discovery of novel drugs to address a wide range of unmet medical needs.

References

Sources

- 1. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. ajrconline.org [ajrconline.org]

The Privileged Scaffold: A Deep Dive into 1,2,3,4-Tetrahydroquinoline Analogs in Medicinal Chemistry

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, rightfully earning its designation as a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides an in-depth exploration of THQ analogs, navigating through their synthesis, diverse pharmacological activities, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. We will dissect the causal logic behind experimental designs and synthetic strategies, offering field-proven insights for researchers, scientists, and drug development professionals. This comprehensive review aims to serve as a technical resource, empowering the rational design of next-generation therapeutic agents based on the versatile THQ framework.

Introduction: The Significance of the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus, a bicyclic heterocyclic system, is a cornerstone in the development of new drugs. Its prevalence in biologically active compounds underscores its importance as a pharmacophore.[1][3] Natural products incorporating the THQ moiety exhibit a wide spectrum of activities, and this has inspired medicinal chemists to explore synthetic derivatives for various therapeutic applications.[1][3] The conformational flexibility of the partially saturated ring, combined with the aromatic portion, allows for diverse interactions with biological targets. This guide will systematically review the key therapeutic areas where THQ analogs have shown significant promise.

Synthetic Strategies: Building the Core

The construction of the THQ scaffold is a critical first step in the exploration of its medicinal chemistry. Several domino reactions, also known as tandem or cascade reactions, have proven to be highly efficient for generating THQs with diverse substitution patterns.[1] These methods are valued for their elegance and efficiency in building molecular complexity from simple starting materials.[1]

Key Synthetic Methodologies

A variety of synthetic routes have been developed to access the THQ core. One notable approach involves a reduction-reductive amination strategy starting from 2-nitroarylketones and aldehydes, utilizing a palladium on carbon (Pd/C) catalyst under hydrogenation conditions.[1] This domino reaction proceeds through the reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to yield the final THQ product in high yields.[1]

Another powerful method is the Povarov reaction, a type of [4+2] cycloaddition, which has been employed to synthesize a range of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines.[4]

Experimental Protocol: Domino Synthesis of 1,2,3,4-Tetrahydroquinolines [1]

Objective: To synthesize substituted 1,2,3,4-tetrahydroquinolines via a reduction-reductive amination domino reaction.

Materials:

-

Substituted 2-nitroarylketone or aldehyde

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas source

-

Ethanol (or other suitable solvent)

-

Reaction vessel suitable for hydrogenation

Procedure:

-

In a suitable reaction vessel, dissolve the 2-nitroarylketone or aldehyde in ethanol.

-

Add a catalytic amount of 5% Pd/C to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typical pressure ranges from atmospheric to 50 psi, optimize as needed).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline.

Caption: Domino Reaction for THQ Synthesis.

Anticancer Applications: A Prominent Therapeutic Area

The THQ scaffold is a well-established pharmacophore in the design of anticancer agents.[5][6][7] THQ-based compounds have demonstrated cytotoxic activity against a variety of human cancer cell lines, acting through diverse mechanisms of action.[7]

Mechanisms of Anticancer Activity

THQ analogs exert their anticancer effects by targeting various cellular processes, including:

-

Inhibition of NF-κB Transcriptional Activity: Certain THQ derivatives have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, which is a key pathway in cancer cell proliferation and survival.[8][9]

-

Induction of Apoptosis: Many THQ-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[7]

-

Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases, preventing cancer cell division.[7]

-

Inhibition of Tubulin Polymerization: Some THQ derivatives interfere with the dynamics of microtubules, which are essential for cell division.[7]

-

Anti-Angiogenesis: Certain THQ analogs have been investigated as anti-angiogenic agents, inhibiting the formation of new blood vessels that supply tumors.[10]

Caption: Anticancer Mechanisms of THQ Analogs.

Structure-Activity Relationship (SAR) Insights

SAR studies on THQ analogs as anticancer agents have revealed several key features that influence their activity. For instance, in a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines, the 2-arylquinoline derivatives generally displayed a better activity profile against various cancer cell lines compared to their partially saturated counterparts.[4] Lipophilicity also plays a crucial role, with more lipophilic aromatic quinolines showing better cytotoxic effects.[4] Furthermore, substitutions on the aromatic ring of the THQ core can significantly modulate the anticancer potency.[8]

| Compound Class | Key Structural Features | Observed Anticancer Activity | Reference |

| 2-Arylquinolines | Aromatic quinoline core with aryl substitution at C-2 | Generally more potent than THQ analogs | [4] |